molecular formula C6H11ClN4O B7451625 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B7451625
M. Wt: 190.63 g/mol
InChI Key: SINOAGGZXNYILZ-UHFFFAOYSA-N
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Description

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that features a triazole ring substituted with an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The starting material, oxolane, is converted to the corresponding azide through a substitution reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is explored for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxolane group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yl)azetidine hydrochloride: This compound also features an oxolane group but has an azetidine ring instead of a triazole ring.

    1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride: This compound is structurally similar but may have different substituents on the triazole ring.

Uniqueness

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific combination of the triazole ring and oxolane group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxolan-3-yl)triazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c7-6-3-8-10(9-6)5-1-2-11-4-5;/h3,5H,1-2,4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOAGGZXNYILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2N=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2639437-48-0
Record name 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride
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